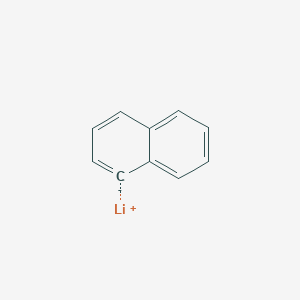

Lithium naphthalenide

CAS No.: 14474-59-0

Cat. No.: VC14161181

Molecular Formula: C10H7Li

Molecular Weight: 134.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14474-59-0 |

|---|---|

| Molecular Formula | C10H7Li |

| Molecular Weight | 134.1 g/mol |

| IUPAC Name | lithium;1H-naphthalen-1-ide |

| Standard InChI | InChI=1S/C10H7.Li/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 |

| Standard InChI Key | GQNMAZUQZDEAFI-UHFFFAOYSA-N |

| Canonical SMILES | [Li+].C1=CC=C2[C-]=CC=CC2=C1 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

X-ray crystallographic studies reveal that lithium naphthalenide forms solvated structures where lithium cations coordinate with ether solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) . The naphthalene radical anion exhibits distinct bond-length alterations compared to neutral naphthalene:

-

Outer C–C bonds contract by 3 pm

-

Inner C–C bonds elongate by 2–3 pm

This structural distortion arises from electron occupation of the antibonding π* orbitals, weakening the aromatic system while enhancing reducibility.

Spectroscopic Signatures

The compound’s electronic structure manifests through:

-

UV-Vis spectrum: Strong absorptions at 463 nm (ε ≈ 4,000 M⁻¹cm⁻¹) and 735 nm (ε ≈ 2,500 M⁻¹cm⁻¹)

-

EPR signal: Single peak at g = 2.0, confirming the presence of unpaired electrons

Synthesis and Stabilization

Preparation Methods

Lithium naphthalenide is typically synthesized via three approaches:

The sonochemical method reduces reaction time to <2 hours while maintaining high purity . In non-polar media, initiator concentrations reach 0.15–0.30 M, enabling large-scale polymerizations .

Stability Considerations

-

Decomposition pathways:

Reactivity and Mechanistic Insights

Redox Behavior

As a single-electron transfer (SET) agent, lithium naphthalenide participates in two key processes:

-

Radical anion formation:

Substrate + e⁻ → Substrate˙⁻ (rate-determining step) -

Proton abstraction:

Substrate˙⁻ + H⁺ → Product (acid-dependent)

The reduction potential (−2.5 V) allows cleavage of bonds with dissociation energies up to 400 kJ/mol, including C–O, C–S, and C–X (X=Cl, Br) .

Solvent Effects on Reactivity

| Solvent | Dielectric Constant | Initiation Rate (×10³ M⁻¹s⁻¹) | Polymer Dispersity (Đ) |

|---|---|---|---|

| Benzene | 2.3 | 1.2 ± 0.3 | 1.05–1.08 |

| THF | 7.6 | 8.9 ± 1.1 | 1.10–1.15 |

| DME | 7.2 | 6.3 ± 0.7 | 1.07–1.12 |

Low-polarity solvents favor tighter ion pairing, slowing electron transfer but improving stereocontrol . THF increases reactivity at the cost of broader molecular weight distributions .

Applications in Polymer Science

Anionic Polymerization

Lithium naphthalenide initiates living polymerizations of:

Key advantages include:

Block Copolymer Synthesis

Sequential monomer addition yields architecturally precise polymers:

Organic Transformations

Reductive Cleavages

Carbon–Heteroatom Bond Formation

Tandem Reactions

A representative cascade process:

Industrial and Environmental Considerations

Scalability Challenges

-

Lithium metal handling requires inert atmosphere (<1 ppm O₂)

-

Solvent recovery costs: $12–15/kg for THF vs. $3–5/kg for benzene

Waste Stream Management

-

Spent reagent treatment:

Emerging Research Directions

Photoredox Applications

Recent studies exploit lithium naphthalenide’s visible-light absorption for:

Heterogeneous Catalysis

Supporting lithium naphthalenide on mesoporous silica (SBA-15) enhances:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume